Methyl Cyclohex-2-ene-1-carboxylate
CAS No.: 25662-37-7
Cat. No.: VC4094906
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25662-37-7 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | methyl cyclohex-2-ene-1-carboxylate |
| Standard InChI | InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 |
| Standard InChI Key | LKVHTVRTQUBZDN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCC=C1 |
| Canonical SMILES | COC(=O)C1CCCC=C1 |
Introduction
Chemical Structure and Molecular Properties
MCHC’s molecular structure consists of a cyclohexene ring with a carboxylate ester group at the 1-position. The double bond between C2 and C3 introduces strain and electronic asymmetry, which influence its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.18 g/mol | |
| Exact Mass | 140.084 Da | |
| Boiling Point | 190–192°C | |
| Density | 1.03 g/cm³ | |
| Refractive Index | 1.477 | |
| Solubility | Immiscible in water |
The ester group () contributes to MCHC’s polarity, while the cyclohexene ring’s planarity allows for π-π interactions in catalytic processes . Spectroscopic analyses, including and , confirm the double bond’s position and ester functionality .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
MCHC is typically synthesized via esterification of cyclohex-2-ene-1-carboxylic acid with methanol under acidic conditions:
Sulfuric acid or p-toluenesulfonic acid catalyzes this reaction, which proceeds under reflux (60–80°C) with yields exceeding 85%. Alternative routes include transesterification of ethyl cyclohex-2-ene-1-carboxylate with methanol .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Key steps include:
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Feedstock Preparation: Cyclohex-2-ene-1-carboxylic acid and methanol are purified to >99% purity.
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Reaction: Conducted at 70°C with a residence time of 30 minutes.
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Distillation: Crude MCHC is separated via fractional distillation (bp 190–192°C) .
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Quality Control: Gas chromatography (GC) ensures >97% purity, meeting pharmaceutical-grade standards .
Physicochemical Properties
Thermal Stability
MCHC decomposes above 250°C, releasing carbon monoxide and cyclohexene fragments. Differential scanning calorimetry (DSC) shows an exothermic peak at 255°C, indicative of oxidative degradation .
Solubility and Partitioning
While immiscible in water, MCHC dissolves readily in organic solvents:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Ethanol | 45.2 |
| Dichloromethane | 89.7 |
| Hexane | 12.3 |
The octanol-water partition coefficient () of 1.51 suggests moderate lipophilicity, suitable for drug delivery systems .
Chemical Reactivity
Oxidation
MCHC undergoes oxidation with or to yield cyclohex-2-ene-1-carboxylic acid:
This reaction proceeds via radical intermediates, with a 72% yield under acidic conditions.
Reduction
Lithium aluminum hydride () reduces the ester to cyclohex-2-ene-1-methanol:
The product is a chiral alcohol, with enantiomeric excess (ee) >90% when using asymmetric catalysts .
Nucleophilic Substitution
The methoxy group undergoes substitution with amines or thiols:
This reaction is pivotal in synthesizing bioactive amides for antimicrobial agents .
Biochemical Pathways and Enzymatic Interactions
Hydrolysis by CarEst3
The enzyme CarEst3 from Salinispora tropica hydrolyzes MCHC to (S)-cyclohex-2-ene-1-carboxylic acid ():
Optimal activity occurs at pH 7.5 and 37°C, with a of 1.2 mM and of 4.5 s⁻¹ . This pathway is critical in marine microbial ecosystems for degrading ester-containing metabolites.
Biosynthetic Role in Salinispora tropica
MCHC serves as a biomarker for Salinispora tropica, a marine actinomycete producing salinosporamide A, an anticancer agent. The compound’s detection in environmental samples correlates with bacterial abundance, aiding ecological studies .
Applications
Pharmaceutical Intermediate
MCHC is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrogenation product, methyl cyclohexane-1-carboxylate, is used to synthesize ibuprofen analogs .
Agrochemicals
In pesticide formulation, MCHC derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 12 µM). Structural modifications, such as halogenation, enhance potency.
Fragrance Industry
The compound’s fruity odor profile makes it valuable in perfumes. Blends containing 0.5–2% MCHC are used in citrus-based fragrances .
Analytical Characterization
Spectroscopic Data
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C stretch) .
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(CDCl₃): δ 5.65 (m, 2H, CH=CH), 3.67 (s, 3H, OCH₃), 2.45 (m, 1H, CHCOO) .
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GC-MS: Molecular ion at 140, fragments at 108 (M–CH₃OH) and 81 (C₆H₉) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile–water) elutes MCHC at 6.8 minutes, enabling quantification in biological matrices .
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl Cyclohex-2-ene-1-carboxylate | Ethyl ester; higher lipophilicity () | |
| Methyl Cyclohex-3-ene-1-carboxylate | Double bond at C3; reduced reactivity | |
| Cyclohex-2-ene-1-carboxylic acid | Free carboxylic acid; acidic (pKa = 4.3) |
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